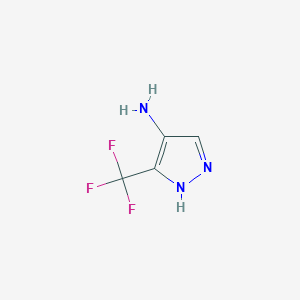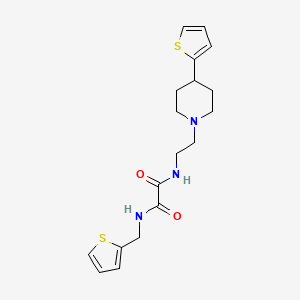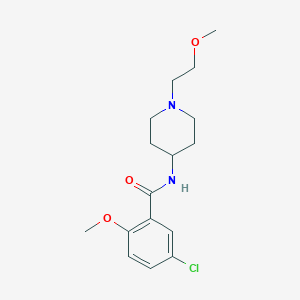
3-(トリフルオロメチル)-1H-ピラゾール-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the pyrazole family, characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The trifluoromethyl group attached to the third position of the ring and the amine group at the fourth position make it a versatile intermediate for various chemical syntheses and biological applications.
Synthesis Analysis
The synthesis of compounds related to 3-(Trifluoromethyl)-1H-pyrazol-4-amine involves several strategies. For instance, trifluoromethylated pyrazoles can be synthesized through a divergent reaction of β-CF3-1,3-enynes with hydrazines, leading to variously substituted pyrazolines, pyrazolidines, and pyrazoles . Additionally, the transformation of a carboxylic group in a pyrazole core into a trifluoromethyl group using sulfur tetrafluoride has been developed, allowing gram-scale preparation of related compounds . Moreover, the use of trichloromethyl as a leaving group in nucleophilic substitutions has been employed for the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, indicating a versatile approach for introducing various substituents .
Molecular Structure Analysis
The molecular structure and electronic properties of compounds within the pyrazole family have been extensively studied. For example, theoretical explorations on the molecular structure and IR frequencies of a related compound, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been carried out using Hartree Fock and density functional theory methods. These studies reveal insights into the reactivity and charge transfer within the molecule . Similarly, the molecular structure and detonation properties of amino-, methyl-, and nitro-substituted pyrazoles have been investigated, providing information on the geometric and electronic structures, as well as the strength of intramolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of 3-(Trifluoromethyl)-1H-pyrazol-4-amine derivatives is influenced by the presence of the trifluoromethyl group and the amine functionality. The synthesis of pyrazole triflones via [3 + 2] cycloaddition reaction showcases the reactivity of trifluoromethyl-substituted pyrazoles, where anionic triflyldiazomethane species react with nitroalkenes to yield pharmaceutically attractive pyrazole 3-triflones . This indicates the potential of 3-(Trifluoromethyl)-1H-pyrazol-4-amine derivatives to undergo cycloaddition reactions, which are valuable in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Trifluoromethyl)-1H-pyrazol-4-amine and its derivatives are crucial for their application in various fields. The introduction of the trifluoromethyl group can significantly alter the acidity, lipophilicity, and metabolic stability of the compounds. For instance, the determination of pKa values and fluorescence measurements of bis- and tris(trifluoromethyl)pyrazoles provide insights into their chemical behavior . Furthermore, the antifungal activity of difluoromethyl-substituted pyrazole carboxylic acid amides suggests that the trifluoromethyl analogs may also exhibit significant biological activities .
科学的研究の応用
- 研究者は、アミド部分を有するトリフルオロメチルピリミジン誘導体の抗真菌の可能性を探ってきました。これらの化合物は、Botryosphaeria dothidea、Phompsis sp.、Botrytis cinerea、Colletotrichum gloeosporioides、Pyricutaria oryzae、およびSclerotinia sclerotiorumを含むいくつかの真菌株に対して評価されました。 これらの誘導体のいくつかは、インビトロでの抗真菌活性を示しました .
- 同じトリフルオロメチルピリミジン誘導体は、殺虫特性についても試験されました。 Mythimna separataおよびSpodoptera frugiperdaに対する活性は中等度でしたが、既知の殺虫剤であるクロラントラニリプロールよりも低かった .
- 合成されたトリフルオロメチルピリミジン誘導体は、PC3、K562、HeLa、およびA549などの癌細胞株に対して、特定の抗がん活性を示しました。 これらの化合物の効力はドキソルビシンよりも低かったものの、この発見は、それらが新規抗がん剤としての可能性を持っていることを強調しています .
- さまざまな化合物中のトリフルオロメチル基は、有機化学において注目を集めています。 これは、アニオン性SN2'-型置換、カチオン性SN1'-型置換、イプソ置換、遷移金属または光レドックス触媒による脱フッ素化官能化など、C–F結合活性化にうまく利用されてきました .
- トリフルオロメチル基は、1'-位のスクロースの修飾において研究されてきました。 この研究は、これらの基の化学的特性と潜在的な用途についての理解に貢献しています .
- 医学研究の文脈において、トリフルオロメチル基は、CGRP受容体拮抗薬の開発に関与しています。 これらの化合物は、疼痛管理や神経疾患に影響を与える可能性があります .
抗真菌特性
殺虫活性
抗がん作用
C–F結合活性化
スクロース1'-位の修飾
カルシトニン遺伝子関連ペプチド(CGRP)受容体拮抗作用
要約すると、3-(トリフルオロメチル)-1H-ピラゾール-4-アミンにおけるトリフルオロメチル基は、抗真菌および殺虫特性から潜在的な抗がん作用およびC–F結合活性化まで、さまざまな用途を提供します。 研究者は、さまざまな科学分野におけるその多面的な役割を探索し続けています . 特定の側面の詳細については、お気軽にお問い合わせください!
作用機序
Mode of Action
It is known that the trifluoromethyl group in organic compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that 3-(Trifluoromethyl)-1H-pyrazol-4-amine may interact with its targets in a similar manner.
Biochemical Pathways
It is known that trifluoromethylated compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that trifluoromethylated compounds generally exhibit improved metabolic stability, which could potentially enhance the bioavailability of 3-(trifluoromethyl)-1h-pyrazol-4-amine .
Result of Action
It is known that trifluoromethylated compounds can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)-1H-pyrazol-4-amine. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution. Similarly, the presence of other compounds can affect the metabolism of 3-(Trifluoromethyl)-1H-pyrazol-4-amine, potentially leading to drug-drug interactions .
生化学分析
Biochemical Properties
The trifluoromethyl group in 3-(Trifluoromethyl)-1H-pyrazol-4-amine has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the interactions of 3-(Trifluoromethyl)-1H-pyrazol-4-amine with enzymes, proteins, and other biomolecules. Specific interactions with particular enzymes or proteins have not been reported in the literature.
Cellular Effects
The cellular effects of 3-(Trifluoromethyl)-1H-pyrazol-4-amine are currently not well-studied. Compounds with a trifluoromethyl group have been shown to influence cell function. For example, the common field lampricide, 3-trifluoromethyl-4-nitrophenol (TFM), is used to treat streams and creeks infested with highly invasive and destructive sea lamprey . Exposure to TFM causes marked reductions in tissue glycogen and high energy phosphagens in lamprey and rainbow trout by interfering with oxidative ATP production in the mitochondria .
Molecular Mechanism
The molecular mechanism of action of 3-(Trifluoromethyl)-1H-pyrazol-4-amine is not well-understood. The trifluoromethyl group is known to play a role in the molecular mechanisms of other compounds. For example, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Temporal Effects in Laboratory Settings
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Metabolic Pathways
The metabolic pathways involving 3-(Trifluoromethyl)-1H-pyrazol-4-amine are currently not well-studied. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Subcellular Localization
Many RNA binding proteins serve multiple functions within the cell, affecting mRNA splicing, polyadenylation, transport, localization, stability, and/or translation .
特性
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3/c5-4(6,7)3-2(8)1-9-10-3/h1H,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUICMNHYJPXUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2509309.png)
![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2509313.png)


![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)





![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)